molecular formula C31H28N4O5 B11112040 2-Benzamido-N-{1-[N'-(2-methoxybenzoyl)hydrazinecarbonyl]-2-phenylethyl}benzamide

2-Benzamido-N-{1-[N'-(2-methoxybenzoyl)hydrazinecarbonyl]-2-phenylethyl}benzamide

Cat. No.: B11112040
M. Wt: 536.6 g/mol
InChI Key: LSCVUVDJXOUBBD-UHFFFAOYSA-N
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Description

2-Benzamido-N-{1-[N’-(2-methoxybenzoyl)hydrazinecarbonyl]-2-phenylethyl}benzamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its intricate structure, which includes benzamido and methoxybenzoyl groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzamido-N-{1-[N’-(2-methoxybenzoyl)hydrazinecarbonyl]-2-phenylethyl}benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of benzamido derivatives with methoxybenzoyl hydrazine under controlled conditions. The reaction is often carried out in the presence of a catalyst and requires precise temperature and pH control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce production time, and ensure consistent quality. Techniques such as crystallization and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-Benzamido-N-{1-[N’-(2-methoxybenzoyl)hydrazinecarbonyl]-2-phenylethyl}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted benzamides .

Scientific Research Applications

2-Benzamido-N-{1-[N’-(2-methoxybenzoyl)hydrazinecarbonyl]-2-phenylethyl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Benzamido-N-{1-[N’-(2-methoxybenzoyl)hydrazinecarbonyl]-2-phenylethyl}benzamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects such as reduced inflammation or oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzamido-N-{1-[N’-(2-methoxybenzoyl)hydrazinecarbonyl]-2-phenylethyl}benzamide is unique due to its combination of benzamido and methoxybenzoyl groups, which confer specific chemical properties and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C31H28N4O5

Molecular Weight

536.6 g/mol

IUPAC Name

2-benzamido-N-[1-[2-(2-methoxybenzoyl)hydrazinyl]-1-oxo-3-phenylpropan-2-yl]benzamide

InChI

InChI=1S/C31H28N4O5/c1-40-27-19-11-9-17-24(27)30(38)34-35-31(39)26(20-21-12-4-2-5-13-21)33-29(37)23-16-8-10-18-25(23)32-28(36)22-14-6-3-7-15-22/h2-19,26H,20H2,1H3,(H,32,36)(H,33,37)(H,34,38)(H,35,39)

InChI Key

LSCVUVDJXOUBBD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NNC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3NC(=O)C4=CC=CC=C4

Origin of Product

United States

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